molecular formula C24H20FN3O3 B14988601 4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14988601
M. Wt: 417.4 g/mol
InChI Key: GCROJPVZWVPCKA-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a pyrrolo[3,4-c]pyrazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazol-6-one structure, followed by the introduction of the fluorophenyl, furan, and hydroxy-dimethylphenyl groups through various substitution and coupling reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(2-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FLUOROPHENYL)-2-FURAMIDE: Shares the fluorophenyl and furan groups but differs in the core structure.

    N-(4-FLUOROPHENYL)-2-FURAMIDE: Similar fluorophenyl and furan groups with variations in substitution patterns.

    N-(3,5-DIFLUOROPHENYL)-2-FURAMIDE: Contains multiple fluorine atoms on the phenyl ring, altering its chemical properties.

Uniqueness

4-(2-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups and the pyrrolo[3,4-c]pyrazol-6-one core. This distinct structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H20FN3O3/c1-13-10-14(2)19(18(29)11-13)21-20-22(27-26-21)24(30)28(12-15-6-5-9-31-15)23(20)16-7-3-4-8-17(16)25/h3-11,23,29H,12H2,1-2H3,(H,26,27)

InChI Key

GCROJPVZWVPCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F)C

Origin of Product

United States

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